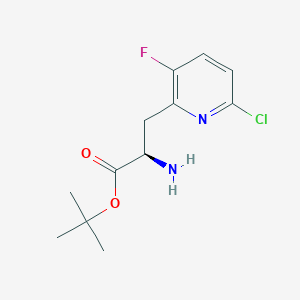
tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate
Übersicht
Beschreibung
Tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate, also known as BMS-986001, is a novel small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various diseases.
Wirkmechanismus
Tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate acts as a selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate reduces the production of DNA and RNA, leading to the suppression of cell proliferation and inflammation.
Biochemical and Physiological Effects:
tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in preclinical models. The compound is well-tolerated and has a low toxicity profile. In addition, tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the production of inflammatory cytokines in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate is its potent and selective inhibition of DHODH, which makes it a promising drug candidate for the treatment of various diseases. However, one limitation of tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo. In addition, further studies are needed to investigate the safety and efficacy of tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate in clinical trials.
Zukünftige Richtungen
There are several potential future directions for the development of tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate. One possibility is to investigate its efficacy in combination with other drugs, such as immune checkpoint inhibitors or chemotherapy agents, for the treatment of cancer. Another direction is to explore its potential as a treatment for viral infections, such as hepatitis C, which also rely on the de novo synthesis of nucleotides. In addition, further studies are needed to optimize the pharmacokinetic properties of tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate and evaluate its safety and efficacy in clinical trials.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate has been extensively studied in preclinical models for various diseases, including cancer, inflammation, and autoimmune disorders. The compound has shown potent anti-tumor activity in several cancer cell lines, including lung, breast, and colon cancer. In addition, it has been shown to inhibit the production of inflammatory cytokines and reduce the severity of autoimmune diseases in animal models.
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2O2/c1-12(2,3)18-11(17)8(15)6-9-7(14)4-5-10(13)16-9/h4-5,8H,6,15H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDCHXKYKNWPCK-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=C(C=CC(=N1)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=C(C=CC(=N1)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate | |
CAS RN |
1241683-78-2 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1241683-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



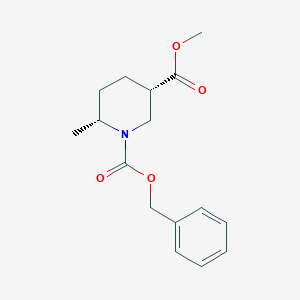

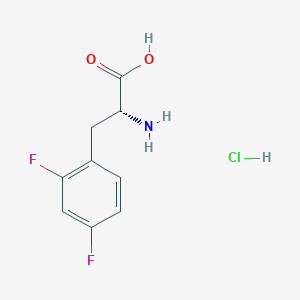



![(1-Piperidin-4-yl-1H-[1,2,3]triazol-4-yl)-methanol](/img/structure/B1651115.png)
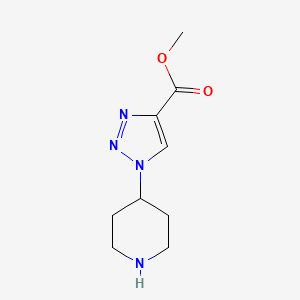


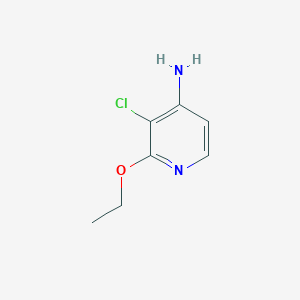
![2'-cyclopentyl-N-cyclopropyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B1651123.png)

